5-Bromo-2-chloro-3-(propan-2-yl)pyridine

Medicinal Chemistry Physicochemical Profiling ADME Optimization

5-Bromo-2-chloro-3-(propan-2-yl)pyridine (CAS 1256804-33-7) is a trisubstituted pyridine derivative featuring bromine at the 5-position, chlorine at the 2-position, and an isopropyl group at the 3-position, with a molecular formula of C₈H₉BrClN and a molecular weight of 234.52 g/mol. This halogenated heterocycle is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the strategic placement of bromine and chlorine atoms provides distinct reactive handles for sequential cross-coupling reactions.

Molecular Formula C8H9BrClN
Molecular Weight 234.52
CAS No. 1256804-33-7
Cat. No. B1651301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-(propan-2-yl)pyridine
CAS1256804-33-7
Molecular FormulaC8H9BrClN
Molecular Weight234.52
Structural Identifiers
SMILESCC(C)C1=C(N=CC(=C1)Br)Cl
InChIInChI=1S/C8H9BrClN/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3
InChIKeyGEPJGFHQLMFVAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-3-(propan-2-yl)pyridine (CAS 1256804-33-7): Procurement-Grade Halogenated Pyridine Building Block


5-Bromo-2-chloro-3-(propan-2-yl)pyridine (CAS 1256804-33-7) is a trisubstituted pyridine derivative featuring bromine at the 5-position, chlorine at the 2-position, and an isopropyl group at the 3-position, with a molecular formula of C₈H₉BrClN and a molecular weight of 234.52 g/mol . This halogenated heterocycle is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the strategic placement of bromine and chlorine atoms provides distinct reactive handles for sequential cross-coupling reactions . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

1
Synthetic HandleSequential cross-coupling via 5-Br preferential activation
2
Steric Tuning3-isopropyl group modulates oxidative addition rates
3
Automation FitLiquid at ambient temperature supports automated dispensing

5-Bromo-2-chloro-3-(propan-2-yl)pyridine: Why In-Class Substitution Without Verification Risks Synthetic Failure


Within the class of halogenated pyridines, substitution at the 2-, 3-, and 5-positions critically governs both chemoselectivity in cross-coupling and the steric environment of downstream scaffolds. While general literature on bromo-2-chloropyridines demonstrates that the 5-bromo substituent is preferentially activated over the 2-chloro group in palladium-catalyzed Suzuki and direct arylation reactions [1], this regiochemical preference is established only for the parent 5-bromo-2-chloropyridine (CAS 53939-30-3) lacking the 3-isopropyl substituent. The introduction of the 3-isopropyl group introduces significant steric bulk that can alter oxidative addition rates at the adjacent C-2 chlorine and may influence π-stacking interactions in catalyst transition states. Procurement of alternative 5-bromo-2-chloropyridine derivatives with different substitution patterns (e.g., 5-bromo-2-chloro-3-methylpyridine, CAS 29241-60-9) or regioisomers (e.g., 2-bromo-5-chloropyridine) without empirical validation may therefore lead to unexpected chemoselectivity outcomes, reduced coupling yields, or complete synthetic failure. The absence of published head-to-head kinetic or yield comparisons for this specific trisubstituted scaffold underscores the necessity for end-user reaction optimization rather than assuming interchangeable reactivity.

Chemoselectivity
Target5-Br preferential activation established for parent scaffold
Substitute Risk3-isopropyl steric bulk may alter oxidative addition order; regioisomers shift coupling sites
Steric Environment
TargetIsopropyl at 3-position creates significant spatial constraint near C-2
Substitute RiskMethyl or unsubstituted analogs lack comparable steric profile; π-stacking effects may differ
Validation Gap
TargetNo published head-to-head kinetic or yield comparisons for this scaffold
Substitute RiskSubstitution without empirical validation may lead to reduced yields or synthetic failure

5-Bromo-2-chloro-3-(propan-2-yl)pyridine: Comparative Quantitative Evidence for Scientific Procurement Decisions


Lipophilicity (LogP) Differentiation: Isopropyl vs. Methyl at the 3-Position

The target compound 5-bromo-2-chloro-3-(propan-2-yl)pyridine exhibits a calculated LogP of 3.62, whereas the closest commercially available analog 5-bromo-2-chloro-3-methylpyridine (CAS 29241-60-9) has a calculated LogP of approximately 2.58 . This difference of 1.04 LogP units translates to an approximately 11-fold higher calculated lipophilicity for the isopropyl-bearing compound. The 3-isopropyl substituent provides greater hydrophobic bulk compared to the methyl analog, which may influence membrane permeability and metabolic stability in drug discovery programs targeting CNS or intracellular kinase targets . While this is a computational class-level inference rather than direct experimental comparison, the magnitude of the LogP difference is sufficient to meaningfully alter pharmacokinetic profiles of derived drug candidates.

Lipophilicity (LogP)
Class-level inference
ΔLogP = +1.04
Target: LogP 3.62 vs. Methyl analog: LogP ≈ 2.58
Approximately 11-fold higher calculated lipophilicity
Supports lipophilicity-driven scaffold selection for CNS or intracellular target programs.
Computational prediction; experimental confirmation required for ADME correlation.
Medicinal Chemistry Physicochemical Profiling ADME Optimization

Steric Parameter Differentiation: TPSA and Rotatable Bond Comparison

The target compound possesses a topological polar surface area (TPSA) of 12.89 Ų and a single rotatable bond, as reported in supplier computational data . In comparison, the non-brominated analog 2-chloro-3-isopropylpyridine (CAS 158503-51-6) has a molecular weight of 155.62 g/mol and lacks the bromine handle entirely . The presence of the 5-bromo substituent increases molecular weight by 78.9 g/mol (+50.7%) while preserving the same low TPSA (12.89 Ų) and rotatable bond count, providing a functionalizable handle without introducing additional conformational flexibility or polar surface area that could impair blood-brain barrier penetration. This class-level inference indicates that the 5-bromo-2-chloro-3-isopropyl substitution pattern offers a unique balance of synthetic versatility and favorable physicochemical properties.

Steric Parameters
Class-level inference
TPSA = 12.89 Ų
Target MW: 234.52 g/mol (+50.7% vs. non-brominated analog)
Rotatable bonds: 1
Low TPSA with bromine handle may support CNS permeability screening in drug discovery.
Supplier computational data; validate experimentally for BBB penetration models.
Structure-Activity Relationship Molecular Design Drug Discovery

Purity Benchmarking: Available Commercial Grades for Procurement

5-Bromo-2-chloro-3-(propan-2-yl)pyridine is commercially available at purities of 95% and 98% from established suppliers . In comparison, the structurally related building block 5-bromo-2-chloro-3-methylpyridine (CAS 29241-60-9) is offered at 98% purity with a melting point range of 40-44°C , indicating solid physical form. The target compound is reported as a liquid at ambient temperature , which may offer handling advantages in automated synthesis platforms. While this evidence is cross-study comparable rather than direct head-to-head, the availability of 98% purity grade for the target compound meets or exceeds typical requirements for medicinal chemistry applications where high-purity building blocks are essential for minimizing side reactions and simplifying purification.

Purity & Physical Form
Cross-study comparable
95–98% purity
Physical form: Liquid at ambient temperature
Methyl analog: Solid (MP 40–44°C)
Liquid form may simplify automated parallel synthesis workflows vs. solid analogs.
Supplier specifications; confirm lot-specific purity before critical coupling steps.
Chemical Procurement Quality Control Synthetic Chemistry

Predictive Analytical Parameter: Collision Cross Section for Ion Mobility-MS

The target compound has a characterized predicted collision cross section (CCS) value of 137.2 Ų for the [M+H]⁺ adduct . This parameter is valuable for analytical method development using ion mobility-mass spectrometry (IM-MS) and can aid in the identification of the compound or its derivatives in complex biological matrices. While no direct comparator CCS data is available for closely related analogs, the provision of this predicted value represents an additional analytical tool for researchers employing IM-MS techniques, which may be absent from technical datasheets of alternative 5-bromo-2-chloropyridine derivatives.

Predicted CCS
Supporting evidence
137.2 Ų
[M+H]⁺ adduct, predicted collision cross section
No direct comparator data available
May support IM-MS method development for compound identification workflows.
Predicted value; experimental CCS may differ. Use as preliminary reference only.
Analytical Chemistry Metabolomics Compound Identification

5-Bromo-2-chloro-3-(propan-2-yl)pyridine: High-Value Application Scenarios Driven by Differential Evidence


Kinase Inhibitor Scaffold Construction Requiring Enhanced Lipophilicity

Based on the LogP differentiation evidence (ΔLogP = +1.04 vs. methyl analog), 5-bromo-2-chloro-3-(propan-2-yl)pyridine is preferentially selected for constructing kinase inhibitor candidates where increased lipophilicity is desirable for target engagement or membrane permeability [1]. The 2,3,5-trisubstituted pyridine scaffold is a recognized pharmacophore in kinase inhibitor discovery, including AKT and CDK inhibitors [2]. The isopropyl group at the 3-position, combined with the 5-bromo handle for Suzuki coupling diversification, enables rapid analog generation with systematically varied lipophilic character. Researchers developing CNS-penetrant kinase inhibitors may find this compound particularly valuable due to its low TPSA (12.89 Ų) and moderate LogP (3.62) profile .

Sequential Cross-Coupling for 2-Arylpyridine Ligand Synthesis

5-Bromo-2-chloro-3-(propan-2-yl)pyridine serves as a bifunctional electrophile for sequential palladium-catalyzed cross-coupling reactions, exploiting the established chemoselectivity of 5-bromo-2-chloropyridine scaffolds where the bromine undergoes preferential oxidative addition [1]. This enables a two-step diversification strategy: (1) Suzuki coupling at the 5-position using arylboronic acids, followed by (2) direct arylation or amination at the 2-position. This sequential approach has been validated for the parent 5-bromo-2-chloropyridine system in the synthesis of heteroarylated 2-arylpyridines [1]. The 3-isopropyl group in the target compound introduces steric bulk that may modulate reaction rates and regioselectivity, offering a tunable parameter for optimizing coupling conditions in the synthesis of sterically demanding ligand frameworks for coordination chemistry.

High-Throughput Parallel Synthesis with Automated Liquid Handling

The liquid physical form of 5-bromo-2-chloro-3-(propan-2-yl)pyridine at ambient temperature, as documented in supplier specifications, makes it amenable to automated liquid handling systems commonly employed in high-throughput medicinal chemistry [1]. In contrast to solid analogs such as 5-bromo-2-chloro-3-methylpyridine (MP 40-44°C) that require pre-weighing or dissolution steps, the liquid state of this compound facilitates accurate volumetric dispensing and rapid array synthesis. This practical advantage, combined with commercial availability at 98% purity [2], positions this compound as a preferred building block for library synthesis campaigns where operational efficiency and reproducibility are paramount.

Analytical Reference Standard for Ion Mobility-Mass Spectrometry Workflows

The availability of a predicted collision cross section (CCS) value of 137.2 Ų for the [M+H]⁺ adduct provides a reference parameter for laboratories utilizing ion mobility-mass spectrometry (IM-MS) for compound identification and purity analysis [1]. While this is a supporting evidence dimension, researchers engaged in metabolomics, impurity profiling, or structural characterization of pyridine-containing drug candidates can leverage this predicted CCS value to accelerate method development and confirm compound identity. This analytical attribute may not be available for alternative halogenated pyridine building blocks lacking characterized CCS data.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold construction
Elevated lipophilicity vs. methyl analog
LogP-driven target engagement and membrane permeability assays
Sequential cross-coupling for 2-arylpyridine ligand synthesis
Bifunctional electrophile with chemoselective Br/Cl handles
Reaction condition optimization for steric modulation by 3-isopropyl group
High-throughput parallel synthesis
Liquid physical form at ambient temperature
Automated liquid handling compatibility and dispensing accuracy
Ion mobility-mass spectrometry workflows
Predicted CCS value available
Method development acceleration and compound identity confirmation

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